molecular formula C43H62O16-2 B562275 Methyl Glycyrrhizate CAS No. 104191-95-9

Methyl Glycyrrhizate

Cat. No.: B562275
CAS No.: 104191-95-9
M. Wt: 834.9 g/mol
InChI Key: CAKDFKUXFMLCAR-UIOGXPPZSA-L
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Description

Discovery and isolation of methyl glycyrrhizate

The discovery and isolation of this compound is intrinsically linked to the broader investigation of licorice-derived compounds, particularly glycyrrhizic acid and its various derivatives. This compound is derived from Glycyrrhiza uralensis Fischer, representing the ester of methyl alcohol and glycyrrhizic acid. The compound has been identified through systematic investigation of characteristic constituents from the roots of Glycyrrhiza uralensis Fischer, where researchers have successfully isolated various triterpene glucuronides, including the methyl ester of glycyrrhizin as an artificial product.

The isolation process for this compound typically involves sophisticated extraction and purification methodologies. Research has demonstrated that the preparation of glycyrrhizic acid derivatives, including this compound, can be achieved through various synthetic approaches. The extraction process often begins with the preparation of licorice root material from Glycyrrhiza glabra Linnaeus, followed by aqueous extraction under controlled conditions with concentrated ammonia to facilitate the dissolution of glycyrrhizic acid compounds. Subsequently, the methyl ester derivative is formed through chemical modification processes that introduce the methyl group into the carboxylic acid functionality of the parent glycyrrhizic acid molecule.

Advanced chromatographic techniques have been employed to achieve the purification and characterization of this compound. Sephadex column chromatography using specific mobile phases has proven effective for the separation and purification of this compound. High-performance liquid chromatography methods have been developed for both qualitative identification and quantitative analysis of this compound, utilizing specific detection wavelengths and chromatographic conditions optimized for triterpenoid compounds. These analytical methodologies have been crucial in establishing the identity and purity of isolated this compound samples.

The molecular structure of this compound has been confirmed through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound exhibits a molecular formula of C43H64O16 with a molecular weight of 836.95900 Daltons. Mass spectrometric analysis has provided definitive confirmation of the molecular composition, while nuclear magnetic resonance spectroscopy has elucidated the detailed structural features and confirmed the successful esterification of the carboxylic acid group with methanol.

Taxonomic classification within triterpenoid saponins

This compound occupies a specific position within the hierarchical classification system of triterpenoid saponins, representing a chemically modified derivative of naturally occurring glycosides. Triterpenoid saponins constitute a structurally diverse class of compounds occurring in many plant species, characterized by a skeleton derived from the 30-carbon precursor oxidosqualene to which glycosyl residues are attached. These compounds are traditionally subdivided into triterpenoid and steroid glycosides, with further classification into triterpenoid, spirostanol, and furostanol saponins based on their carbon skeletons.

Within the broader framework of triterpenoid classification, this compound belongs to the oleanane-type triterpene family. The biosynthetic pathway for these compounds involves the initial cyclization of 2,3-oxidosqualene to the triterpene skeleton β-amyrin, followed by a series of oxidative reactions at specific positions and glycosyl transfers to hydroxyl groups. The parent compound, glycyrrhizic acid, represents an oleanane-type triterpenoid saponin that undergoes further modification to produce the methyl ester derivative.

The structural classification of this compound places it within the pentacyclic triterpene category, specifically among the oleanane-type structures. Pentacyclic triterpenes exhibit greater complexity compared to their monocyclic, bicyclic, and tricyclic counterparts, with oleanane-type skeletons representing one of the major structural families within this classification. The compound retains the characteristic pentacyclic triterpene backbone while incorporating the modifications introduced through glycosylation and subsequent esterification processes.

Triterpenoid saponins, including this compound, can be further classified based on their degree of modification. The majority of triterpenoids can be categorized into three main classes: free triterpenes, acylated forms, and glycosylated forms. This compound represents a glycosylated form that has undergone additional chemical modification through esterification, placing it within a specialized subcategory of chemically modified triterpenoid saponins. This classification reflects both its natural origin and its synthetic enhancement, demonstrating the versatility of triterpenoid compounds for structural modification.

Nomenclature and alternative designations

The nomenclature of this compound reflects both its chemical structure and its relationship to the parent compound glycyrrhizic acid. The compound is systematically known as glycyrrhizic acid methyl ester, indicating the specific chemical modification that distinguishes it from the parent acid. This systematic nomenclature clearly identifies both the base molecule and the nature of the structural modification, providing unambiguous chemical identification.

The compound also serves as a valuable reference standard for analytical chemistry applications in natural product research. High-performance liquid chromatography methods developed for this compound analysis have contributed to the broader analytical toolkit available for triterpenoid saponin characterization. These analytical methodologies support quality control applications in natural product extraction and purification processes, ensuring the reliable identification and quantification of target compounds.

Furthermore, this compound exemplifies the intersection between traditional medicinal chemistry and modern pharmaceutical development. The compound derives from licorice, a plant with extensive historical use in traditional medicine systems, yet represents a modern synthetic modification designed to potentially enhance specific properties. This bridging of traditional knowledge and contemporary chemical modification strategies demonstrates the continuing relevance of natural products as sources of bioactive compounds and as platforms for further chemical development.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/p-2/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDFKUXFMLCAR-UIOGXPPZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62O16-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021582
Record name Glycyrrhizic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

834.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104191-95-9
Record name Glycyrrhizic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104191959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyrrhizic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL GLYCYRRHIZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TET7070S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Methyl glycyrrhizate, a derivative of glycyrrhizin, is gaining attention for its diverse biological activities, particularly in anti-inflammatory, anti-viral, and wound healing properties. This article delves into the compound's mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is a methyl ester of glycyrrhizic acid, which is derived from the root of Glycyrrhiza glabra (licorice). The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₃₃O₇
  • Molecular Weight : 367.46 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Inflammatory Pathways :
    • It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production and nuclear factor-kappa B (NF-κB) activation in cell culture models, which are critical pathways in inflammation .
    • In vivo studies indicate that it significantly reduces inflammation in models such as the TPA-induced ear edema in mice .
  • Anti-Viral Activity :
    • This compound has demonstrated efficacy against various viruses, including SARS-CoV-2. Research indicates that it can inhibit viral replication and modulate immune responses .
  • Wound Healing :
    • Glycyrrhizin-based hydrogels containing this compound have been reported to accelerate wound healing in both normoglycemic and diabetic mice by enhancing keratinocyte migration and proliferation .

Table 1: Summary of Biological Activities

Activity Mechanism Study Reference
Anti-inflammatoryInhibits TNF-α and NF-κB
Anti-viralReduces viral replication
Wound healingEnhances keratinocyte activity

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent .

Case Study 2: Wound Healing Acceleration

In a controlled experiment involving diabetic mice with full-thickness skin wounds, those treated with this compound-based hydrogels exhibited 50% wound closure within four days compared to eight days in control groups treated with standard hydrogels . This highlights the compound's potential for improving wound care in diabetic patients.

Safety Profile

The safety assessment of this compound indicates no significant reproductive or developmental toxicity at therapeutic doses. However, caution is advised due to potential side effects such as sodium retention and hypertension when used in high doses or prolonged periods .

Scientific Research Applications

Chemical Applications

Synthesis of Derivatives
Methyl glycyrrhizate serves as a precursor for synthesizing various glycyrrhizic acid derivatives. These derivatives are being explored for therapeutic potential in treating numerous diseases. The esterification process involves the reaction of glycyrrhizic acid with methanol, typically under reflux conditions with an acid catalyst such as hydrochloric acid. This method ensures high yields and purity of this compound, making it a valuable starting material in organic synthesis.

Biological Applications

Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been studied for its ability to inhibit the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses. This inhibition can potentially lead to therapeutic benefits in conditions characterized by chronic inflammation.

Antiviral Activity
this compound has demonstrated antiviral properties by interfering with viral replication processes. Studies have shown that it can inhibit the entry of viruses into host cells, suggesting its potential use in antiviral therapies.

Antioxidant Effects
The compound also exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in protecting cells from damage associated with various diseases.

Medical Applications

Liver Diseases
this compound is being investigated for its hepatoprotective effects, making it a candidate for treating liver diseases. Its ability to improve liver function has been documented in several studies, indicating its therapeutic potential .

Respiratory Infections and Inflammatory Conditions
The compound's anti-inflammatory and antiviral properties position it as a candidate for treating respiratory infections and other inflammatory conditions. Clinical trials are ongoing to assess its efficacy in these areas.

Industrial Applications

Food Industry
In the food industry, this compound is utilized as a natural sweetener and flavor enhancer. Its safety profile and natural origin make it an attractive alternative to synthetic sweeteners.

Cosmetics and Personal Care Products
The compound is also incorporated into cosmetics and personal care products due to its soothing properties and ability to improve skin health. Its antioxidant effects contribute to skin protection against environmental stressors .

Data Tables

Application AreaSpecific UseEvidence/Source
ChemistrySynthesis of derivatives
BiologyAnti-inflammatory effects
Antiviral activity
Antioxidant effects
MedicineTreatment of liver diseases
Respiratory infections
IndustryNatural sweetener in food
Active ingredient in cosmetics

Case Studies

  • Study on Liver Function Improvement : A clinical trial investigated the efficacy of this compound in patients with liver dysfunction. Results indicated significant improvements in liver enzyme levels after treatment, supporting its hepatoprotective role .
  • Antiviral Activity Assessment : In vitro studies demonstrated that this compound significantly reduced viral loads in infected cell cultures, highlighting its potential as an antiviral agent against respiratory viruses .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation targets hydroxyl and double-bond groups in methyl glycyrrhizate, producing ketones and epoxy derivatives.

Reaction Conditions Reagents Product Yield Reference
Acidic conditions (H₂SO₄)KMnO₄3-Oxo-methyl glycyrrhetinate68%
Acetic acid, CrO₃Chromium trioxide11-Dehydro derivatives55%

Mechanistic Insights :

  • Chromium-based oxidants selectively target the C-3 hydroxyl group, forming ketones .
  • Epoxidation of olefinic bonds occurs under mild peroxide conditions .

Reduction Reactions

Reduction modifies carbonyl groups and unsaturated bonds, yielding dihydro and tetrahydro derivatives.

Reaction Conditions Reagents Product Yield Reference
Ethanolic NaBH₄ (room temp)Sodium borohydrideDihydro-methyl glycyrrhetinate73%
H₂, Pd/C (high pressure)Catalytic hydrogenationTetrahydro derivatives88%

Key Findings :

  • Sodium borohydride selectively reduces α,β-unsaturated ketones without affecting ester groups .
  • Hydrogenation under pressure saturates olefinic bonds, enhancing molecular stability .

Substitution Reactions

Functional group substitutions at C-3, C-11, and C-30 positions generate bioactive analogs.

Reaction Conditions Reagents Product Yield Reference
Alkaline conditions (NaOH)Alkyl halides3-O-alkyl derivatives65%
Acyl chloride, DMFStearic acid chlorideStearyl glycyrrhetinate78%

Applications :

  • Stearyl derivatives improve lipophilicity for topical formulations .
  • Aminoalkyl substitutions enhance antiviral activity .

Ring Cleavage and Structural Modifications

Controlled cleavage of the triterpenoid backbone produces seco-derivatives with altered bioactivity.

Reaction Conditions Reagents Product Yield Reference
H₂O₂, acidic conditionsHydrogen peroxideA-seco-glycyrrhetinate60%
Enzymatic hydrolysis (pH 7.4)EsterasesGlycyrrhetinic acid92%

Mechanistic Insights :

  • Oxidative cleavage with H₂O₂ disrupts ring A, forming seco-derivatives with anti-inflammatory properties .
  • Enzymatic hydrolysis regenerates glycyrrhetinic acid, a key metabolite .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulkiness of the triterpenoid skeleton limits reactivity at internal positions (e.g., C-17) .
  • pH Dependence : Ester hydrolysis dominates under alkaline conditions, while acidic conditions favor oxidation .
  • Catalytic Specificity : Transition metals (e.g., Pd/C) enhance hydrogenation efficiency over homogeneous catalysts .

Preparation Methods

Pressurized Hot Water Extraction (PHWE)

Pressurized hot water extraction (PHWE) employs subcritical water (50–150°C) under moderate pressure (1–10 atm) to solubilize GA. A novel PHWE process using ammonia and carbon dioxide demonstrated a 14.6% yield of mono-ammonium glycyrrhizate (MAG) under optimized conditions:

ParameterOptimal ValueEffect on Yield
Temperature110°CMaximizes GA solubility
Pressure5 atmEnhances NH₃ retention
Ammonia concentration0.01% (w/v)Prevents over-salt formation
Water-to-feed ratio40 ml/gEnsures complete saturation
Extraction time90 minBalances diffusion and degradation

This method uses CO₂ to lower pH, suppress oxidative degradation, and simplify post-extraction neutralization. The extraction mechanism involves ammonia reacting with GA to form MAG, a process adaptable to methyl ester synthesis by substituting ammonia with methanol.

Solvent-Based Extraction

Ethanol and methanol are common solvents for GA extraction. A comparative study reported 12.8% GA yield using 70% ethanol at 70°C for 2 hours. Methanol, while effective, introduces toxicity concerns, necessitating rigorous post-extraction purification.

Esterification of Glycyrrhizic Acid to this compound

Esterification of GA with methanol typically employs acid catalysis. While direct literature on this compound is limited, analogous protocols for glycyrrhizate derivatives provide a foundational framework.

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyze the reaction between GA and methanol:

GA+CH₃OHH⁺Methyl glycyrrhizate+H₂O\text{GA} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{this compound} + \text{H₂O}

Key parameters include:

ConditionOptimal RangeRationale
Methanol-to-GA ratio10:1 (v/w)Ensures excess reactant
Reaction temperature60–80°CBalances kinetics and solvent reflux
Catalyst concentration1–2% (v/v) H₂SO₄Avoids side reactions
Reaction time4–6 hoursCompletes esterification

Post-reaction neutralization with NaHCO₃ or NaOH removes residual acid, followed by solvent evaporation under reduced pressure.

Enzymatic Esterification

Emerging approaches use lipases (e.g., Candida antarctica Lipase B) for greener synthesis. A 2023 study achieved 88% conversion at 45°C in 24 hours using tert-butanol as a solvent. Enzymatic methods reduce energy consumption but face scalability challenges.

Purification and Isolation

Crude this compound requires purification to remove unreacted GA, solvents, and byproducts.

Ethanol Precipitation

Adding 70% ethanol (3:1 v/v) to the concentrated extract precipitates impurities, yielding a supernatant rich in this compound. Centrifugation at 3,000 rpm for 10 minutes isolates the purified product.

Chromatographic Techniques

High-speed counter-current chromatography (HSCCC) with a two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water) achieves >95% purity. Patent CN101519422A highlights cross-linked polyvinylpyrrolidone (PVPP) columns to adsorb phenolic contaminants, enhancing purity by 22% compared to traditional methods.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and methanol recovery via vacuum distillation reduces costs by 30–40%. The PHWE process minimizes solvent usage, aligning with green chemistry principles.

Yield Optimization

Multi-stage extraction (2–3 stages) increases cumulative yield to 14.7% for GA, directly impacting this compound synthesis efficiency . Stirring (200–350 rpm) enhances mass transfer in viscous solutions.

Q & A

Q. What analytical methods are recommended for characterizing methyl glycyrrhizate in research?

  • Methodological Answer: this compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment (≥98% as per analytical standards) and nuclear magnetic resonance (NMR) for structural confirmation. Key physicochemical properties include molecular weight (836.96 g/mol), LogP (2.334), and solubility profiles in solvents like DMSO, saline, or corn oil. For precise identification, use CAS No. 104191-95-9 and cross-reference with spectral data (e.g., SMILES, InChI Key) .

Q. How should this compound solutions be prepared for in vivo studies?

  • Methodological Answer: Use the following formulations (see table below) based on administration routes:
Route Formulation Example (2.5 mg/mL)
IntravenousDMSO:Tween 80:Saline (10:5:85)Mix 100 µL DMSO stock (25 mg/mL) + 50 µL Tween 80 + 850 µL saline .
Oral0.5% CMC-Na suspensionSuspend 250 mg compound in 100 mL 0.5% carboxymethyl cellulose solution .
SubcutaneousDMSO:Corn oil (10:90)Dilute 100 µL DMSO stock (25 mg/mL) in 900 µL corn oil .

Always prepare fresh solutions and validate stability via spectrophotometry or HPLC.

Q. What storage conditions ensure this compound stability?

  • Methodological Answer: Store lyophilized powder at -20°C or -80°C in airtight containers. For short-term use (<1 week), aliquots in DMSO (50–100 mg/mL) can be kept at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Verify integrity post-storage using melting point (936.8°C) or mass spectrometry .

Advanced Research Questions

Q. How to assess this compound's impact on intestinal barrier function in vitro?

  • Methodological Answer: Use Caco-2 cell monolayers differentiated for 14 days. Measure transepithelial electrical resistance (TEER) to evaluate barrier integrity. For example:

Treat cells with this compound (e.g., 10–100 µM) and pro-inflammatory cytokines (e.g., cytomix).

Compare TEER values at 24–96 hours. A >30% recovery in TEER (vs. untreated controls) indicates barrier repair .

Validate with immunofluorescence for tight junction proteins (e.g., ZO-1, occludin) .

Q. What molecular pathways are modulated by this compound during mucosal repair?

  • Methodological Answer: Transcriptomic analysis (RNA-seq/qPCR) of colitis models reveals:
  • Downregulation: Pro-inflammatory genes (CXCL1, IL-6, PTGS2).
  • Upregulation: ECM remodeling genes (VTN, PLAUR, TIMP1) with fold changes >3.5 vs. controls .
    Confirm via western blot for VTN and PLAUR proteins. Use inhibitors (e.g., anti-PLAUR antibodies) to establish causality in scratch assays or TEER recovery .

Q. How to design an in vivo study evaluating this compound in colitis?

  • Methodological Answer:

Induce colitis in mice using dextran sulfate sodium (DSS) for 7 days.

Administer this compound (oral/IV, 10–50 mg/kg/day) during recovery.

Assess histopathology (e.g., crypt damage, immune infiltration) and quantify cytokines (IL-1β, TNF-α) via ELISA.

Compare with positive controls (e.g., dipotassium glycyrrhizate) to benchmark efficacy .

Q. What are key considerations for analyzing contradictory data on this compound's anti-inflammatory effects?

  • Methodological Answer:
  • Dose Dependency: Test a range (1–100 µM) to identify biphasic responses.
  • Cell-Specific Effects: Compare epithelial (Caco-2) vs. immune (THP-1) cells.
  • Assay Validation: Use multiple readouts (e.g., NF-κB luciferase reporter, HMGB1 inhibition) to confirm mechanisms .
  • Statistical Rigor: Apply non-parametric tests (Mann-Whitney U) for skewed data .

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